![molecular formula C10H10N2O4 B597079 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253792-60-7](/img/structure/B597079.png)
1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
“1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a derivative of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring) .
Synthesis Analysis
The synthesis of 1,3-oxazine-2,4-diones, such as “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, can be achieved through organocatalyzed [4 + 2] annulation of CO2/COS with allenamides . This process features high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .Molecular Structure Analysis
Oxazines, the parent compound of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione”, are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The relative position of the heteroatoms and the double bonds can vary, leading to different isomers .Chemical Reactions Analysis
The Ritter reaction between monoterpenoid (–)-isopulegol and nitriles in the presence of concentrated sulfuric acid or trifluoromethanesulfonic acid yielded a series of chiral 1,3-oxazine derivatives . This reaction acceleration was clearly highlighted compared to conventional heating conditions .Scientific Research Applications
Organocatalysis in Carbon Dioxide Transformation
The compound has been utilized in organocatalytic systems for the transformation of carbon dioxide (CO2). It participates in organocatalyzed [4 + 2] annulation reactions with CO2, leading to the synthesis of 1,3-oxazine-2,4-diones . This process is noted for its high regio- and chemo-selectivity, step-economy, facile scalability, and easy product derivatization .
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
Researchers have developed a protocol using 1,3-oxazine-2,4-diones for the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives . These derivatives are synthesized through a one-pot, two-step, and three-component reaction, yielding good to high yields . This synthesis is significant in medicinal chemistry for the development of drug candidates with diverse biological activities.
Catalysis and Biocatalysis
The catalytic potential of 1,3-oxazine-2,4-diones is being explored in the realm of catalysis and biocatalysis . They are used to study the transformation of CO2 and carbonyl sulfide (COS) into valuable chemical products, highlighting their importance in green chemistry initiatives .
Future Directions
The future directions in the research of “1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” and its derivatives could involve exploring their potential biological activities further . Additionally, the development of new synthetic methods, such as the microwave-assisted process to access new six-membered heterocyclic structures, shows promise .
properties
IUPAC Name |
1-(2-methoxyethyl)pyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-6-5-12-8-7(3-2-4-11-8)9(13)16-10(12)14/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUATXXESWDBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=N2)C(=O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione |
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